molecular formula C10H10N2S B1441278 N-(1,3-thiazol-4-ylmethyl)aniline CAS No. 15869-08-6

N-(1,3-thiazol-4-ylmethyl)aniline

Cat. No.: B1441278
CAS No.: 15869-08-6
M. Wt: 190.27 g/mol
InChI Key: YXLBIUBHGBPFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-thiazol-4-ylmethyl)aniline: is an organic compound that features a thiazole ring attached to an aniline moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

N-(1,3-thiazol-4-ylmethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. Additionally, this compound can interact with DNA and RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis, and degradation processes. These effects can have downstream impacts on cellular function and overall organismal health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-4-ylmethyl)aniline typically involves the reaction of aniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where aniline reacts with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of automated reactors and precise control over reaction parameters ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-thiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety. Common reagents include halogens, alkyl halides, and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides, solvents like DMF or ethanol.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole and aniline derivatives.

Scientific Research Applications

Chemistry: N-(1,3-thiazol-4-ylmethyl)aniline is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of antimicrobial, antifungal, and anticancer agents due to its ability to interact with biological targets.

Medicine: The compound’s potential therapeutic applications include its use as a lead compound in the development of new drugs. Its thiazole ring is a common motif in many pharmaceuticals, contributing to its biological activity.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in various manufacturing processes.

Comparison with Similar Compounds

  • N-(1,3-thiazol-2-ylmethyl)aniline
  • N-(1,3-thiazol-5-ylmethyl)aniline
  • N-(1,2,4-thiadiazol-4-ylmethyl)aniline

Comparison: N-(1,3-thiazol-4-ylmethyl)aniline is unique due to the position of the thiazole ring attachment, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science.

Properties

IUPAC Name

N-(1,3-thiazol-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLBIUBHGBPFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-thiazol-4-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(1,3-thiazol-4-ylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
N-(1,3-thiazol-4-ylmethyl)aniline
Reactant of Route 4
Reactant of Route 4
N-(1,3-thiazol-4-ylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
N-(1,3-thiazol-4-ylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
N-(1,3-thiazol-4-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.